An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid
An In-Depth Technical Guide to 1-(Triisopropylsilyl)pyrrole-3-boronic acid
CAS Number: 138900-55-7
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Modern Organic Synthesis
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a specialized heterocyclic organoboron reagent that has emerged as a valuable tool for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrrole core, a boronic acid moiety at the 3-position, and a sterically demanding triisopropylsilyl (TIPS) protecting group on the nitrogen, is meticulously designed for strategic applications in cross-coupling reactions.
This guide provides an in-depth exploration of 1-(Triisopropylsilyl)pyrrole-3-boronic acid, from its synthesis and physicochemical properties to its applications and the critical role of its unique structural features. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.
| Property | Value |
| CAS Number | 138900-55-7[3] |
| Molecular Formula | C₁₃H₂₆BNO₂Si[3] |
| Molecular Weight | 267.25 g/mol [4] |
| Appearance | Typically a solid[4] |
| Boiling Point | 337.9 °C (at 760 mmHg)[5] |
| Density | 0.96 g/mL[5] |
| Flash Point | 158.2 °C[5] |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the pyrrole ring protons, the methine proton of the isopropyl groups, and the methyl protons of the isopropyl groups. The pyrrole protons will appear as multiplets in the aromatic region. The methine proton of the TIPS group will be a septet, and the methyl protons will be a doublet.[7]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyrrole ring, with the carbon bearing the boron atom being significantly deshielded. The carbons of the triisopropylsilyl group will also be visible.[8]
-
Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of isopropyl groups and other fragments of the molecule. A reported LCMS analysis showed a molecular ion peak of 268 [M+1]⁺.[6]
The Strategic Importance of the Triisopropylsilyl (TIPS) Protecting Group
The selection of a protecting group is a critical strategic decision in multi-step synthesis.[9] The triisopropylsilyl (TIPS) group in 1-(Triisopropylsilyl)pyrrole-3-boronic acid serves several crucial functions that enhance its utility, particularly in the context of palladium-catalyzed cross-coupling reactions.[10][11]
The primary role of the TIPS group is to protect the nitrogen atom of the pyrrole ring.[12] Unprotected pyrrole nitrogens can interfere with cross-coupling reactions through unwanted side reactions. The bulky nature of the three isopropyl substituents on the silicon atom provides significant steric hindrance, which offers several advantages:
-
Enhanced Stability: The TIPS group is robust and stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki-Miyaura couplings.[13] This stability prevents premature deprotection and the formation of undesired byproducts.
-
Increased Solubility: The lipophilic nature of the TIPS group improves the solubility of the boronic acid in organic solvents commonly used for cross-coupling reactions.[9]
-
Directed Reactivity: By protecting the nitrogen, the TIPS group ensures that the reactivity of the molecule is directed to the boronic acid moiety, leading to cleaner reactions and higher yields of the desired coupled product.
The TIPS group can be effectively removed under specific conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like THF.[14][15]
Synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid: A Step-by-Step Protocol
The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid is typically achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is based on established literature procedures.[6]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 1-(Triisopropylsilyl)pyrrole-3-boronic acid.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 g, 3.31 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.58 mL, 3.96 mmol) dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for 30 minutes.
-
Borylation: Add trimethyl borate (687 mg, 6.6 mmol) dropwise to the reaction mixture.
-
Warming and Quenching: Gradually warm the reaction mixture to room temperature and continue stirring for 1 hour.
-
Work-up: Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (200 mL).
-
Washing: Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This is often used in the next step without further purification.[6]
Note: The reported yield for this procedure is approximately 32%.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[16][17][18] 1-(Triisopropylsilyl)pyrrole-3-boronic acid is an excellent coupling partner in these reactions for the synthesis of 3-arylpyrroles, which are prevalent motifs in many biologically active molecules.[1][19]
Mechanism of the Suzuki-Miyaura Coupling:
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Triisopropylsilyl)pyrrole-3-boronic acid | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(triisopropylsilyl)pyrrole-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-(Triisopropylsilyl)pyrrole-3-boronic acid | 138900-55-7 [chemicalbook.com]
- 7. 1-(Triisopropylsilyl)pyrrole-3-boronic acid(138900-55-7) 1H NMR [m.chemicalbook.com]
- 8. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR spectrum [chemicalbook.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
